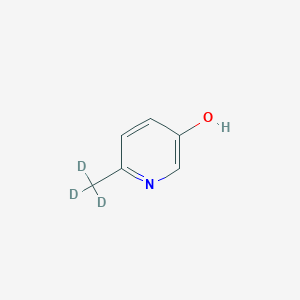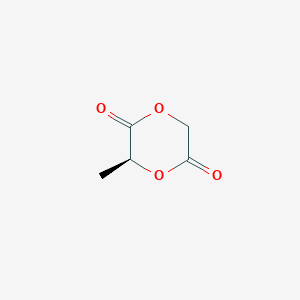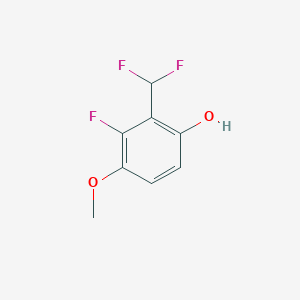
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is an organic compound that features a phenol ring substituted with difluoromethyl, fluoro, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol typically involves the introduction of difluoromethyl and fluoro groups onto a phenol ring. One common method is the difluoromethylation of phenolic compounds using difluoromethylating reagents such as ClCF₂H. The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, making it more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while nucleophilic substitution can result in the replacement of the methoxy or fluoro groups with other functional groups .
Applications De Recherche Scientifique
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds, while the fluoro and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethyl)-3-fluoro-4-hydroxy-phenol
- 2-(Difluoromethyl)-3-chloro-4-methoxy-phenol
- 2-(Trifluoromethyl)-3-fluoro-4-methoxy-phenol
Uniqueness
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is unique due to the specific combination of difluoromethyl, fluoro, and methoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H7F3O2 |
|---|---|
Poids moléculaire |
192.13 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3-fluoro-4-methoxyphenol |
InChI |
InChI=1S/C8H7F3O2/c1-13-5-3-2-4(12)6(7(5)9)8(10)11/h2-3,8,12H,1H3 |
Clé InChI |
MLAADGVBWILCGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)O)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol](/img/structure/B12080526.png)
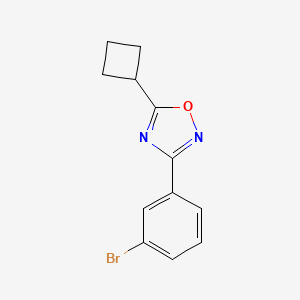
![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)


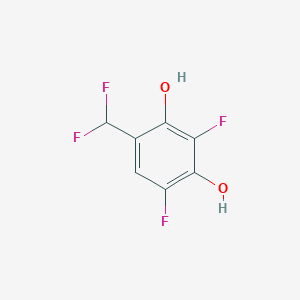

![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
